N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-ethoxyphenoxy)acetamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-ethoxyphenoxy)acetamide is a synthetic organic compound with the molecular formula C17H15ClF3NO3 It is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-ethoxyphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This results in the formation of an intermediate compound, ethyl 2-(4-chloro-3-(trifluoromethyl)phenylamino)acetate.
Hydrolysis and Amidation: The intermediate is then hydrolyzed to yield the corresponding acid, which is subsequently reacted with 2-ethoxyphenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro group (if present in derivatives) or the carbonyl group, resulting in amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-ethoxyphenoxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or cellular pathways.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including agrochemicals and materials with specific properties. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in biological processes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: This compound shares a similar phenyl ring structure but differs in the position of the chloro and trifluoromethyl groups.
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: Lacks the ethoxyphenoxy moiety, making it less complex.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-ethoxyphenoxy)acetamide is unique due to the presence of both the ethoxyphenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-ethoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-2-24-14-5-3-4-6-15(14)25-10-16(23)22-11-7-8-13(18)12(9-11)17(19,20)21/h3-9H,2,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSOSAISXAOZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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